Ethyl 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylate
Description
Ethyl 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylate is a heterocyclic compound featuring a substituted isoxazole core. Its structure includes:
- Methyl group at position 3.
- Trifluoromethyl (CF₃) group at position 5.
- Ethyl ester at position 4.
The molecular formula is C₈H₈F₃NO₃, with a molecular weight of 223.16 g/mol. The trifluoromethyl group imparts strong electron-withdrawing effects, influencing reactivity and stability.
Properties
IUPAC Name |
ethyl 3-methyl-5-(trifluoromethyl)-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO3/c1-3-14-7(13)5-4(2)12-15-6(5)8(9,10)11/h3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHFGKAUENFMLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
256471-34-8 | |
| Record name | ethyl 3-methyl-5-(trifluoromethyl)-1,2-oxazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclization of Ethyl Ethoxymethyleneacetoacetic Ester
The synthesis begins with the formation of ethyl ethoxymethyleneacetoacetic ester through the reaction of ethylacetoacetate, triethylorthoformate, and acetic anhydride. This step is conducted at elevated temperatures (75–150°C), with optimal yields achieved at 100–110°C. The reaction proceeds via a nucleophilic acyl substitution mechanism, where acetic anhydride acts as both a solvent and dehydrating agent. Distillation under reduced pressure isolates the intermediate, removing non-reactive by-products such as unreacted triethylorthoformate.
Reaction Conditions:
Formation of the Isoxazole Ring
The critical cyclization step involves treating ethyl ethoxymethyleneacetoacetic ester with hydroxylamine sulfate in the presence of sodium acetate or trifluoroacetic acid salts. This reaction is performed at low temperatures (-20°C to 10°C) to suppress side reactions, such as the formation of isomeric impurities. The hydroxylamine nucleophile attacks the α,β-unsaturated ester, leading to a [3+2] cycloaddition that forms the isoxazole ring.
Optimized Parameters:
Introduction of the Trifluoromethyl Group
While the aforementioned steps generate ethyl 5-methylisoxazole-4-carboxylate, the trifluoromethyl group at the 5-position is introduced via two primary strategies:
-
Direct Cyclization with Trifluoromethylated Reagents: Using trifluoroacetic anhydride or hexafluoroacetone as a trifluoromethyl source during the cyclization step.
-
Post-Functionalization: Electrophilic trifluoromethylation of the pre-formed isoxazole ring using reagents like Umemoto’s reagent or Togni’s reagent.
The direct method is preferred for industrial-scale synthesis due to fewer purification steps. For example, substituting acetic anhydride with trifluoroacetic anhydride in the initial step incorporates the -CF₃ group early, minimizing downstream modifications.
Industrial-Scale Optimization
Purification Techniques
Crude this compound often contains isomeric impurities (e.g., ethyl 3-methylisoxazole-4-carboxylate) and unreacted starting materials. Recrystallization from ethanol or hexane achieves >95% purity, while column chromatography (silica gel, ethyl acetate/hexane eluent) is reserved for high-purity pharmaceutical applications.
Table 1: Comparative Purification Methods
| Method | Purity (%) | Yield (%) | Cost Efficiency |
|---|---|---|---|
| Recrystallization | 95–97 | 70–75 | High |
| Column Chromatography | 99+ | 60–65 | Low |
| Distillation | 90–92 | 80–85 | Moderate |
By-Product Mitigation
Key by-products include:
-
CATA (3-Carboxy-5-trifluoromethylisoxazole): Formed via over-oxidation of the ester group. Controlled reaction temperatures (40–60°C) and inert atmospheres reduce its formation to <0.1%.
-
Isomeric Impurities: Minimized by precise stoichiometry and low-temperature cyclization.
Mechanistic Insights
The regioselectivity of the isoxazole ring formation is governed by the electronic effects of the substituents. The trifluoromethyl group’s strong electron-withdrawing nature directs the hydroxylamine attack to the 5-position, ensuring correct regiochemistry. Computational studies suggest that the transition state stabilizes through hyperconjugation between the developing lone pair on nitrogen and the σ* orbital of the C-F bond .
Chemical Reactions Analysis
Key Functional Groups and Reactivity
Ethyl 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylate contains three primary reactive sites:
-
Ester group (position 4)
-
Isoxazole heterocycle
-
Trifluoromethyl substituent (position 5)
The electron-withdrawing trifluoromethyl group influences regioselectivity in substitution reactions, while the ester enables hydrolysis and transesterification.
Ester Hydrolysis
Mechanism : Acidic or basic cleavage of the ester bond forms the corresponding carboxylic acid or its salt. This is a critical step in converting esters to active pharmaceutical ingredients (APIs) like leflunomide .
Formation of Acid Chloride
| Reagent | Conditions | Product | Citation |
|---|---|---|---|
| Thionyl chloride (SOCl₂) | Anhydrous conditions, reflux | 3-Methyl-5-(trifluoromethyl)isoxazole-4-carbonyl chloride |
Application : Reacts with trifluoromethyl-substituted anilines to form amide derivatives .
Electrophilic Substitution on Isoxazole Ring
The trifluoromethyl group directs substitution to positions 3 or 5 due to its electron-withdrawing nature. Quantum chemical studies (RI-BP86 calculations) show steric and electronic factors govern regioselectivity .
| Reagent | Conditions | Product | Citation |
|---|---|---|---|
| Electrophiles (e.g., halogens) | Acidic or basic conditions | Substituted isoxazoles |
Example : Bromination at position 3 under controlled conditions .
By-Product Formation and Impurity Control
Regioselectivity in Substitution Reactions
Steric hindrance and electronic effects influence substitution patterns:
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anti-inflammatory Properties
Ethyl 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylate has been investigated for its anti-inflammatory effects. It is a precursor for the synthesis of Leflunomide, a drug used to treat rheumatoid arthritis. Leflunomide functions by inhibiting the enzyme dihydroorotate dehydrogenase, which plays a crucial role in the proliferation of lymphocytes involved in inflammatory processes .
1.2 Antimicrobial Activity
Research indicates that isoxazole derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The modifications on the isoxazole ring enhance its bioactivity, making it a candidate for developing new antibiotics.
1.3 Antidiabetic Effects
Recent studies have explored the compound's effects on glucose metabolism. It demonstrated inhibitory activity against α-glucosidase and β-glucosidase enzymes, which may help lower blood glucose levels post-meal, indicating a potential utility in managing diabetes.
Chemical Synthesis Applications
2.1 Intermediate in Synthesis
This compound serves as an important intermediate in the synthesis of various heterocyclic compounds. Its unique trifluoromethyl group enhances reactivity and selectivity in chemical reactions, making it valuable in synthetic organic chemistry .
2.2 Agrochemical Development
The compound is also utilized in the development of agrochemicals, particularly herbicides and fungicides. Its structural features allow for modifications that can improve efficacy against specific pests or diseases affecting crops.
Biological Research Applications
3.1 Mechanistic Studies
In biological research, this compound is employed to study mechanisms of action related to inflammation and microbial resistance. Understanding these mechanisms can lead to the development of more effective therapeutic agents .
3.2 Drug Development
The compound is being investigated as a scaffold for designing new therapeutic agents due to its favorable pharmacological properties. Its ability to modulate biological pathways makes it a candidate for further drug development efforts aimed at treating chronic diseases.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Anti-inflammatory (Leflunomide precursor), antimicrobial, antidiabetic effects |
| Chemical Synthesis | Intermediate for heterocyclic compounds, useful in synthetic organic chemistry |
| Agrochemical Development | Development of herbicides and fungicides |
| Biological Research | Mechanistic studies and drug development efforts |
Case Studies
- Leflunomide Synthesis : A significant case study involves the improved synthesis process of Leflunomide from this compound, which reduces by-products and enhances yield through optimized reaction conditions .
- Antimicrobial Efficacy : Several studies have documented the antimicrobial efficacy of isoxazole derivatives, highlighting their potential application in treating infections caused by resistant bacterial strains.
Mechanism of Action
The mechanism of action of Ethyl 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Isoxazole Ring
Compound A : Ethyl 3-methylisoxazole-4-carboxylate
- Molecular Formula: C₇H₉NO₃.
- Key Difference : Lacks the CF₃ group at position 5.
- Impact : Reduced electron-withdrawing effects and molecular weight (155.15 g/mol). This compound is more reactive in nucleophilic substitutions but less metabolically stable than the target compound .
Compound B : Ethyl 5-(trifluoromethyl)-3-(4-fluorophenyl)isoxazole-4-carboxylate
- Molecular Formula: C₁₃H₉F₄NO₃.
- Key Difference : Replaces the methyl group at position 3 with a 4-fluorophenyl moiety.
- Impact : Increased lipophilicity (logP ~3.2) and molecular weight (311.22 g/mol). The aromatic group enhances π-π stacking in biological systems but may reduce solubility .
Compound C : Benzyl 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylate
Electronic and Steric Effects
| Compound | Substituent at Position 3 | Substituent at Position 5 | Ester Group | Electron Effects |
|---|---|---|---|---|
| Target Compound | Methyl (CH₃) | CF₃ | Ethyl | Strong electron-withdrawing at C5 |
| Ethyl 5-amino-3-methylisoxazole-4-carboxylate | Methyl (CH₃) | NH₂ | Ethyl | Electron-donating NH₂ increases basicity |
| Methyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate | 4-Fluorophenyl | Methyl (CH₃) | Methyl | Aromatic ring enhances resonance effects |
- The CF₃ group in the target compound stabilizes the isoxazole ring via inductive effects, reducing susceptibility to oxidation compared to amino or methyl substituents .
- Steric hindrance from the 4-fluorophenyl group in Compound B may limit access to the reactive ester site in enzymatic environments .
Physicochemical Properties
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 223.16 | 155.15 | 311.22 | 285.22 |
| LogP (Predicted) | 2.1 | 0.8 | 3.2 | 3.5 |
| Water Solubility (mg/mL) | ~10 | ~50 | ~5 | ~2 |
Biological Activity
Ethyl 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylate is a compound belonging to the isoxazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a unique isoxazole ring with a trifluoromethyl group and an ethyl ester moiety. The molecular formula is , with a molecular weight of approximately 220.15 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and may influence its interactions with biological targets.
Biological Activities
Research has shown that isoxazole derivatives exhibit a range of biological activities, including:
- Anticonvulsant Activity : Isoxazole compounds have been investigated for their potential as anticonvulsants. Studies indicate that modifications in the isoxazole structure can enhance their efficacy against seizures.
- Anti-inflammatory Properties : Certain isoxazoles demonstrate selective inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes. For instance, derivatives similar to this compound have shown promising anti-inflammatory effects in preclinical models .
- Antimicrobial Activity : Isoxazole compounds have been evaluated for their antimicrobial properties, with some derivatives exhibiting significant activity against various bacterial strains .
Structure-Activity Relationship (SAR)
The SAR studies of isoxazoles reveal that modifications at specific positions on the isoxazole ring can dramatically alter biological activity. For example, variations in substituents at the C-4 and C-5 positions can lead to different pharmacological profiles:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Trifluoromethyl group at C-5 | Potential anti-inflammatory |
| Ethyl 3-(4-Chlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate | Chlorophenyl group at C-3 | Antimicrobial |
| Ethyl 3-(Phenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate | No halogen substituent | General bioactivity |
These findings suggest that the trifluoromethyl and other substituents play crucial roles in determining the compound's interaction with biological targets.
Case Studies and Research Findings
- Anticonvulsant Studies : A study published in Pharmacology highlighted the anticonvulsant properties of several isoxazole derivatives, including this compound. It demonstrated significant activity in reducing seizure frequency in animal models .
- Anti-inflammatory Mechanisms : Research conducted by Habeeb et al. (2001) indicated that certain isoxazoles selectively inhibit COX-2, leading to reduced inflammation markers in vitro and in vivo. Compounds structurally related to this compound exhibited similar mechanisms .
- Antimicrobial Efficacy : A comprehensive evaluation of various isoxazoles showed that those containing trifluoromethyl groups had enhanced antimicrobial activity against resistant strains of bacteria, suggesting a potential application in developing new antibiotics .
Q & A
Basic Question: What synthetic methodologies are commonly employed for preparing Ethyl 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylate, and how do reaction conditions influence stereochemical outcomes?
Answer:
The synthesis typically involves cyclocondensation of β-keto esters with hydroxylamine derivatives or functionalization of preformed isoxazole cores. For trifluoromethyl-substituted isoxazoles, nucleophilic trifluoromethylation or halogen-exchange reactions (e.g., using CF₃Cu reagents) are critical. Key parameters include:
- Temperature control : Lower temperatures (0–5°C) minimize side reactions like ester hydrolysis .
- Catalytic systems : Asymmetric Corey-Bakshi-Shibata (CBS) reduction can introduce chirality in hydroxylated analogs, requiring chiral catalysts (e.g., oxazaborolidines) and strict anhydrous conditions .
- Protecting groups : tert-Butoxycarbonyl (Boc) groups are often used to stabilize reactive intermediates during multi-step syntheses .
Advanced Question: How can crystallographic data discrepancies arising from dynamic disorder in trifluoromethyl groups be resolved during structural refinement?
Answer:
Dynamic disorder in CF₃ groups (common due to free rotation) complicates electron density maps. Strategies include:
- Multi-conformer modeling : Use SHELXL’s PART/SUMP instructions to refine partial occupancy of CF₃ orientations .
- Restraints and constraints : Apply SIMU/DELU restraints to manage thermal motion and avoid overfitting .
- High-resolution data : Collect data at low temperatures (e.g., 100 K) to reduce thermal motion artifacts. ORTEP-3 visualization aids in identifying plausible disorder models .
Basic Question: Which spectroscopic techniques are most reliable for characterizing the electronic environment of the trifluoromethyl group in this compound?
Answer:
- ¹⁹F NMR : Directly probes CF₃ electronic effects. Chemical shifts between -60 to -70 ppm (vs. CFCl₃) indicate electron-withdrawing effects .
- X-ray Photoelectron Spectroscopy (XPS) : Quantifies fluorine bonding via F1s binding energies (~689 eV for CF₃) .
- IR Spectroscopy : Stretching vibrations near 1150 cm⁻¹ (C-F) and 1700 cm⁻¹ (ester C=O) confirm functional group integrity .
Advanced Question: How can researchers reconcile contradictory bioactivity data between in vitro and in vivo studies for derivatives of this compound?
Answer:
Contradictions often stem from metabolic instability or off-target effects. Methodological approaches include:
- Metabolic profiling : Use LC-MS/MS to identify metabolites (e.g., ester hydrolysis products) that may alter activity .
- Isotopic labeling : Incorporate ¹⁸O or deuterium at the ester moiety to track metabolic pathways .
- Computational ADME modeling : Predict bioavailability and blood-brain barrier penetration using tools like SwissADME, adjusting substituents (e.g., replacing ethyl esters with methyl) to enhance stability .
Basic Question: What computational methods are suitable for predicting the reactivity of the isoxazole ring in nucleophilic or electrophilic reactions?
Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic (C5) and electrophilic (C4) sites .
- Molecular Electrostatic Potential (MEP) maps : Visualize charge distribution; electron-deficient regions near CF₃ favor nucleophilic attack .
- Hammett substituent constants : σₚ values for CF₃ (-0.54) predict ring deactivation in electrophilic substitutions .
Advanced Question: How can researchers optimize catalytic asymmetric synthesis of chiral analogs while minimizing racemization?
Answer:
- Chiral auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams to control stereochemistry during esterification .
- Low-temperature kinetics : Monitor reaction progress via in situ FTIR to identify racemization-prone intermediates .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze enantiomers, achieving >95% ee .
Basic Question: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Nitrile gloves (tested for permeability) and flame-retardant lab coats .
- Ventilation : Use fume hoods with ≥100 ft/min airflow to prevent inhalation of volatile byproducts .
- Spill management : Neutralize with inert adsorbents (vermiculite) and avoid aqueous rinses to prevent ester hydrolysis .
Advanced Question: What strategies mitigate batch-to-batch variability in purity during scaled-up synthesis?
Answer:
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction endpoints .
- Crystallization optimization : Use anti-solvent precipitation (e.g., hexane/ethyl acetate) with controlled cooling rates (1°C/min) .
- HPLC-PDA purity checks : Ensure <0.5% impurities using C18 columns (acetonitrile/water gradients) .
Basic Question: How does the trifluoromethyl group influence the compound’s solubility and formulation stability?
Answer:
- LogP calculations : CF₃ increases lipophilicity (predicted logP ~2.5), reducing aqueous solubility. Co-solvents (DMSO/PEG 400) enhance dissolution .
- Accelerated stability testing : Store at 40°C/75% RH for 4 weeks; monitor ester hydrolysis via HPLC. Lyophilization improves long-term stability .
Advanced Question: How can researchers validate the absence of polymorphic forms in crystalline samples?
Answer:
- Powder X-ray Diffraction (PXRD) : Compare experimental patterns with single-crystal data; deviations indicate new polymorphs .
- Differential Scanning Calorimetry (DSC) : Endothermic peaks >100°C suggest melting of stable polymorphs. Multiple peaks imply polymorphism .
- Hot-stage microscopy : Observe melt-recrystallization behavior to detect metastable forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
